![molecular formula C25H23ClN2O3 B248369 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B248369.png)
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
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Overview
Description
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone, also known as BCT-197, is a small molecule inhibitor that has been studied for its potential use in treating cancer and inflammatory diseases.
Mechanism of Action
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone inhibits the activity of several kinases, including JAK2, FLT3, and RET. These kinases are involved in cell proliferation and survival, making them attractive targets for cancer and inflammatory disease therapy. By inhibiting these kinases, 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET. These kinases are involved in cell proliferation and survival, making them attractive targets for cancer and inflammatory disease therapy.
Advantages and Limitations for Lab Experiments
One advantage of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is that it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. However, one limitation of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is its low yield in the synthesis method, which can make it difficult to produce large quantities for use in lab experiments.
Future Directions
There are several future directions for the study of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone. One direction is to further investigate its potential use in treating cancer and inflammatory diseases. Another direction is to optimize the synthesis method to increase the yield of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone. Additionally, further studies can be conducted to investigate the mechanism of action of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone involves several steps, including the reaction between 4-chlorophenol and ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]propan-1-one to form 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone. The yield of this synthesis method is approximately 20%.
Scientific Research Applications
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone has been studied for its potential use in treating cancer and inflammatory diseases. In one study, 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone was found to inhibit the growth of lung cancer cells by inducing apoptosis and inhibiting cell proliferation. In another study, 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone was found to reduce inflammation in a mouse model of colitis.
properties
Product Name |
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
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Molecular Formula |
C25H23ClN2O3 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H23ClN2O3/c26-22-10-12-23(13-11-22)31-18-24(29)27-14-16-28(17-15-27)25(30)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13H,14-18H2 |
InChI Key |
PITLXCSPMSCZDB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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